molecular formula C10H12I2O B1311839 2-(Tert-butyl)-4,6-diiodophenol CAS No. 60803-26-1

2-(Tert-butyl)-4,6-diiodophenol

Cat. No. B1311839
CAS RN: 60803-26-1
M. Wt: 402.01 g/mol
InChI Key: QPWFFORDEDWHPL-UHFFFAOYSA-N
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Description

Phenols are aromatic compounds that contain a hydroxyl group directly bonded to a carbon atom in the aromatic ring . The compound you mentioned, “2-(Tert-butyl)-4,6-diiodophenol”, would be a type of phenol that has a tert-butyl group and two iodine atoms attached to the aromatic ring.


Synthesis Analysis

The synthesis of similar compounds often involves electrophilic aromatic substitution reactions . For example, tert-butylphenols can be synthesized by reacting phenol with isobutene in the presence of an acid catalyst .


Molecular Structure Analysis

The molecular structure of phenols involves a hydroxyl group (-OH) attached to a carbon atom in an aromatic ring. The presence of the tert-butyl group and iodine atoms would alter the properties of the phenol, potentially affecting its reactivity, polarity, and other physical and chemical properties .


Chemical Reactions Analysis

Phenols are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution, oxidation, and reactions with bases . The tert-butyl group and iodine atoms on the phenol ring could influence the rates and outcomes of these reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Phenols, for example, are typically solid at room temperature, and they have higher boiling points than similar-sized alcohols due to stronger intermolecular hydrogen bonding .

Scientific Research Applications

Electrochemical Reactivity

  • Electrochemical Reactivity with Superoxide Anion Radical: Bulky phenols like 2,6-di-tert-butyl-4-methylphenol and related compounds have been evaluated for their reactivity with superoxide anion radicals. This research involves electrochemical methods like cyclic voltammetry and square wave voltammetry. These compounds demonstrate the ability to reduce the anodic current intensity associated with O2 - oxidation into O2, indicating their effectiveness as radical quenchers (Zabik, Anwar, Ziu, & Martic-Milne, 2019).

Antioxidant Activity

  • Role of Intramolecular Hydrogen Bonding in Antioxidant Activity: Kinetic and thermodynamic studies on bisphenols like 2,2'-methylenebis(6-tert-butyl-4-methylphenol) have shown significant antioxidant activities. These studies highlight the role of reduced steric crowding around the hydroxyl group and the stabilization of the aryl radical through intramolecular hydrogen bonding (Amorati, Lucarini, Mugnaini, & Pedulli, 2003).

Applications in Electrical Insulation

  • Antioxidant Content in Transformer Oil: 2,6-Di-tert-butyl-4-methylphenol (BHT), a compound similar in structure to 2-(Tert-butyl)-4,6-diiodophenol, is widely used as an antioxidant in transformer oil. Research has been conducted using electrochemical techniques to establish a new method for determining BHT in transformer oil (Zhou, Bing, Tao, & Song, 2012).

Environmental and Human Exposure

  • Occurrence, Exposure, and Toxicity: Synthetic phenolic antioxidants, like 2,6-di-tert-butyl-4-methylphenol, have been studied for their environmental occurrence, human exposure, and toxicity. These compounds are used in various products and have been detected in different environmental matrices and human tissues. Their toxicity includes potential hepatic toxicity and endocrine-disrupting effects (Liu & Mabury, 2020).

Polymer Stabilization

  • Thermal Stabilization of Polymers: Compounds like 2- tert -Butyl-6-(3- tert -butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate, which share structural similarities with 2-(Tert-butyl)-4,6-diiodophenol, have been shown to effectively stabilize polymers against thermaldegradation. This stabilization is particularly effective under oxygen-deficient atmospheres. Research has also indicated that these compounds have resistance to oxidative discoloration (Yachigo, Ida, Sasaki, Inoue, & Tanaka, 1993).

Antiviral Applications

  • Synthesis and Antiviral Activity of Derivatives: Aminophenol derivatives, such as 4,6-Di-(tert-butyl)-2-aminophenol, have shown promising results in treating viral pathologies. Some synthesized compounds in this category exhibited significant anti-HSV activity. This highlights the potential of antioxidants in the treatment of viral infections (Shadyro, Sorokin, Ksendzova, Nikolaeva, Pavlova, Savinova, & Boreko, 2002).

Selective Electrochemical Oxidation

  • Selective Electrochemical vs Chemical Oxidation: The electrochemical oxidation of tert-butylated phenols, including compounds structurally related to 2-(Tert-butyl)-4,6-diiodophenol, has been studied. This research is vital for understanding the chemical and electrochemical processes involved in the oxidation of these compounds (Zabik, Virca, McCormick, & Martic-Milne, 2016).

Intramolecular Interactions

Safety And Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Some phenols are toxic and can cause burns on contact with the skin . Always refer to the Material Safety Data Sheet (MSDS) for specific safety information.

Future Directions

The future directions for research on a specific compound would depend on its properties and potential applications. For example, phenolic compounds are being studied for their potential uses in medicine, as antioxidants, and in materials science .

properties

IUPAC Name

2-tert-butyl-4,6-diiodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12I2O/c1-10(2,3)7-4-6(11)5-8(12)9(7)13/h4-5,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWFFORDEDWHPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)I)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12I2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437923
Record name 2-tert-Butyl-4,6-diiodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tert-butyl)-4,6-diiodophenol

CAS RN

60803-26-1
Record name 2-tert-Butyl-4,6-diiodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Tashiro, G Fukata - The Journal of Organic Chemistry, 1977 - ACS Publications
5 a, X= I b, X= Br c, X= Cl d, X= H were obtained in good yield (Table III). It should be noted that the reduction of 3b and 3c afforded the same product, 3, 3'-dibromo-5, 5'-di-terf-butyl-4, 4'-…
Number of citations: 6 pubs.acs.org
H Imai, T Nishiguchi, K Fukuzumi - The Journal of Organic …, 1977 - ACS Publications
Reduction of 5a. Toa solution of 0.55 g (1.0 mmol) of 5a was added 1 g of zinc powder. The reaction mixture was heated at 100 C for 60 min, and worked up as described above. The …
Number of citations: 31 pubs.acs.org
C Reviriego - Drugs of the Future, 2014 - access.portico.org
Hepatitis C virus (HCV) infection currently represents a major public health concern since more than 170 million people worldwide are affected. Although some of the infected …
Number of citations: 2 access.portico.org
C Reviriego - Drugs of the Future, 2014 - access.portico.org
Hepatitis C virus (HCV) infection currently represents a major public health concern since more than 170 million people worldwide are affected. Although some of the infected …
Number of citations: 2 access.portico.org

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